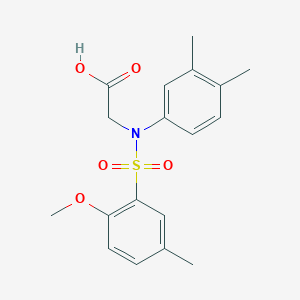![molecular formula C16H20N2O4S3 B305217 N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide, also known as AZST, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and are overexpressed in various cancers.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines and induces apoptosis (programmed cell death) in these cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have shown that this compound reduces tumor growth and metastasis in various animal models of cancer.
実験室実験の利点と制限
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has several advantages as a research tool. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has shown promising results in various fields, including cancer research, neurology, and immunology. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Further studies are needed to fully understand the potential of this compound as a research tool.
将来の方向性
There are several future directions for the study of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Further studies are also needed to fully understand the potential of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in various fields of scientific research. It has been shown to inhibit the growth of various cancer cell lines, have neuroprotective effects, and modulate the immune response. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. This compound has several advantages as a research tool, but there are also some limitations to its use in lab experiments. Overall, this compound is a promising compound that warrants further investigation in the field of scientific research.
合成法
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with thiophene-2-sulfonyl chloride in the presence of a suitable base. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
特性
分子式 |
C16H20N2O4S3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H20N2O4S3/c19-24(20,16-6-5-13-23-16)17-14-7-9-15(10-8-14)25(21,22)18-11-3-1-2-4-12-18/h5-10,13,17H,1-4,11-12H2 |
InChIキー |
LQMYBZFCBXIKBN-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
amino]benzamide](/img/structure/B305150.png)

amino]benzamide](/img/structure/B305153.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)
![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)